
An In-depth Technical Guide to the OICR-41103
DCAF1 Complex

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: OICR-41103

Cat. No.: B15621836 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the structure and interaction of the

chemical probe OICR-41103 with its target, the DDB1- and CUL4-Associated Factor 1

(DCAF1). DCAF1 is a crucial substrate receptor for the CRL4 E3 ubiquitin ligase complex,

playing a significant role in protein homeostasis, and is implicated in various diseases,

including cancer and viral infections.[1][2] OICR-41103 is a potent and selective small molecule

probe that binds to the WD40 domain of DCAF1, offering a valuable tool for studying DCAF1

function and for the development of novel therapeutics, such as PROTACs (Proteolysis

Targeting Chimeras).[1][2]

Structural and Functional Overview of the OICR-
41103 DCAF1 Complex
OICR-41103 was developed from a previously identified DCAF1 ligand, OICR-8268, through

structural modifications that significantly enhanced its binding affinity and cellular activity.[1][2]

The probe binds with high potency to the central pocket of the WD40 repeat (WDR) domain of

DCAF1.[1][2] This interaction is critical as the DCAF1 WDR domain serves as a platform for

substrate recruitment to the CRL4 and EDVP E3 ubiquitin ligase complexes, which mediate the

ubiquitination and subsequent proteasomal degradation of target proteins.[1][3]

The co-crystal structure of the OICR-41103-DCAF1 complex has been resolved to 1.7 Å (PDB

ID: 9D4E), revealing the precise binding mode of the ligand.[1][4] OICR-41103 extends into the
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central pore of the WDR domain, establishing extensive interactions with the surrounding

residues and water molecules.[4] This binding mode effectively displaces the lentiviral Vpr

protein, which hijacks the DCAF1-CRL4 machinery to degrade host antiviral factors,

highlighting the therapeutic potential of OICR-41103 in HIV treatment.[1][2]

The CRL4-DCAF1 Ubiquitination Pathway
The CRL4-DCAF1 E3 ubiquitin ligase complex is a key player in the ubiquitin-proteasome

system. The pathway is initiated by the recognition and binding of a substrate protein to the

WDR domain of DCAF1. This event brings the substrate into proximity with the E2 ubiquitin-

conjugating enzyme, facilitating the transfer of ubiquitin to the substrate. Repeated cycles of

ubiquitination lead to the formation of a polyubiquitin chain, which marks the substrate for

degradation by the 26S proteasome.
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Diagram 1: The CRL4-DCAF1 ubiquitination pathway and the inhibitory action of OICR-41103.

Quantitative Data Summary
The following tables summarize the key quantitative data for the interaction of OICR-41103 and

its negative control, OICR-41103N, with the DCAF1 WD40 domain.
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Table 1: Biophysical and Biochemical Binding Data
Compound Assay Type Parameter Value Reference

OICR-41103 SPR K_D_ ~1 nM [4]

OICR-41103N SPR K_D_ >10 µM [4]

OICR-41103 HTRF IC_50_ 54 ± 10 nM [1]

OICR-41103N HTRF IC_50_ ~9.7 µM [1]

Table 2: Cellular Target Engagement Data
Compound Assay Type Cell Line Parameter Value Reference

OICR-41103 CETSA NCI-H460 EC_50_ 167 nM [5]

OICR-41103 NanoBRET HEK293T IC_50_ 130 nM [5]

OICR-

41103N
NanoBRET HEK293T IC_50_ >4.7 µM [5]

Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the

OICR-41103 DCAF1 complex.

Protein Expression and Purification for Crystallography
Objective: To produce and purify the DCAF1 WD40 domain for co-crystallization with OICR-
41103.

Workflow:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://www.researchgate.net/figure/Binding-of-OICR-41103-and-OICR-41103N-to-the-DCAF1-WDR-domain-Characterization-of_fig2_393806726
https://www.researchgate.net/figure/Binding-of-OICR-41103-and-OICR-41103N-to-the-DCAF1-WDR-domain-Characterization-of_fig2_393806726
https://pmc.ncbi.nlm.nih.gov/articles/PMC11360348/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11360348/
https://www.researchgate.net/figure/OICR-41103-engages-and-binds-to-the-WDR-domain-of-DCAF1-in-cells-A-Cellular-Thermal-Shift_fig3_393806726
https://www.researchgate.net/figure/OICR-41103-engages-and-binds-to-the-WDR-domain-of-DCAF1-in-cells-A-Cellular-Thermal-Shift_fig3_393806726
https://www.researchgate.net/figure/OICR-41103-engages-and-binds-to-the-WDR-domain-of-DCAF1-in-cells-A-Cellular-Thermal-Shift_fig3_393806726
https://www.benchchem.com/product/b15621836?utm_src=pdf-body
https://www.benchchem.com/product/b15621836?utm_src=pdf-body
https://www.benchchem.com/product/b15621836?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15621836?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cloning of DCAF1 (1077-1390)
into baculovirus transfer vector

Transfection of Sf9 insect cells

Protein Expression

Cell Harvesting and Lysis

Immobilized Metal Affinity
Chromatography (IMAC)

Size Exclusion Chromatography (SEC)

Quality Control (SDS-PAGE)

Click to download full resolution via product page

Diagram 2: Workflow for the expression and purification of the DCAF1 WD40 domain.

Protocol:

Cloning and Baculovirus Production: The human DCAF1 gene fragment encoding the WD40

domain (residues 1077-1390) is cloned into a baculovirus transfer vector with an N-terminal

His6-tag. The construct is then used to generate a high-titer baculovirus stock in Spodoptera

frugiperda (Sf9) insect cells.
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Protein Expression: Sf9 cells are infected with the DCAF1-WD40 baculovirus and incubated

for 48-72 hours to allow for protein expression.

Cell Lysis: The cells are harvested by centrifugation and resuspended in a lysis buffer (e.g.,

50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM TCEP, and protease

inhibitors). The cells are lysed by sonication, and the lysate is clarified by centrifugation.

Affinity Chromatography: The clarified lysate is loaded onto a Ni-NTA affinity column. The

column is washed with a wash buffer (lysis buffer with 20-40 mM imidazole) to remove non-

specifically bound proteins. The His6-tagged DCAF1-WD40 is then eluted with an elution

buffer containing a high concentration of imidazole (e.g., 250-500 mM).

Size Exclusion Chromatography: The eluted protein is further purified by size exclusion

chromatography (SEC) using a column equilibrated with a suitable buffer (e.g., 20 mM

HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP) to remove aggregates and other impurities.

Concentration and Storage: The purified protein is concentrated to a suitable concentration

for crystallization (e.g., 10-20 mg/mL) and stored at -80°C.

Co-crystallization and Structure Determination
Objective: To obtain co-crystals of the DCAF1 WD40 domain in complex with OICR-41103 and

solve the three-dimensional structure.

Protocol:

Complex Formation: Purified DCAF1-WD40 is incubated with a molar excess of OICR-41103
(typically 2-5 fold) for a minimum of 1 hour on ice.

Crystallization Screening: The protein-ligand complex is subjected to high-throughput

crystallization screening using various commercial and in-house screens. The sitting-drop

vapor diffusion method is commonly employed, where a small volume of the complex is

mixed with an equal volume of the reservoir solution and equilibrated against a larger volume

of the reservoir solution.

Crystal Optimization: Initial crystal hits are optimized by varying the precipitant concentration,

pH, and additives to obtain diffraction-quality crystals.
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Data Collection: Crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray

diffraction data are collected at a synchrotron source.

Structure Solution and Refinement: The structure is solved by molecular replacement using a

known structure of a homologous protein as a search model. The model is then refined

against the diffraction data, and the ligand is built into the electron density map. The final

structure is validated for its geometric and stereochemical quality.

Surface Plasmon Resonance (SPR)
Objective: To determine the binding affinity and kinetics of OICR-41103 to the DCAF1 WD40

domain.

Protocol:

Immobilization: Purified DCAF1-WD40 is immobilized on a sensor chip (e.g., a CM5 chip) via

amine coupling or using a His-capture kit. A reference flow cell is prepared in the same way

but without the protein to subtract non-specific binding.

Binding Analysis: A series of concentrations of OICR-41103 in running buffer (e.g., HBS-

EP+) are injected over the sensor surface. The association and dissociation of the

compound are monitored in real-time by measuring the change in the refractive index at the

sensor surface, which is proportional to the change in mass.

Data Analysis: The resulting sensorgrams are corrected for non-specific binding by

subtracting the signal from the reference flow cell. The corrected data are then fitted to a

suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate

constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant

(KD).

Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the engagement of OICR-41103 with DCAF1 in a cellular context.

Workflow:
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Diagram 3: Workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol:

Cell Culture and Treatment: NCI-H460 cells are cultured to ~80% confluency. The cells are

then treated with various concentrations of OICR-41103 or a vehicle control (DMSO) and

incubated for a specific period (e.g., 1-2 hours).
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Heat Treatment: The treated cells are aliquoted and heated at a range of temperatures for a

short duration (e.g., 3 minutes).

Cell Lysis and Fractionation: The cells are lysed by freeze-thaw cycles or with a suitable lysis

buffer. The lysates are then centrifuged at high speed to separate the soluble protein fraction

from the precipitated protein aggregates.

Protein Quantification and Western Blotting: The supernatant (soluble fraction) is collected,

and the protein concentration is determined. Equal amounts of protein are then analyzed by

SDS-PAGE and Western blotting using an antibody specific for DCAF1.

Data Analysis: The band intensities for DCAF1 at each temperature are quantified. The data

are normalized to the intensity at the lowest temperature. A melting curve is generated by

plotting the normalized intensity against the temperature. The shift in the melting temperature

in the presence of OICR-41103 indicates target engagement. The EC50 value is determined

by plotting the amount of stabilized protein at a specific temperature against the compound

concentration.[5]

NanoBRET Target Engagement Assay
Objective: To quantify the intracellular binding of OICR-41103 to DCAF1 in live cells.

Protocol:

Cell Transfection: HEK293T cells are transiently transfected with a vector encoding DCAF1-

WD40 fused to NanoLuc® luciferase.

Cell Plating and Compound Treatment: The transfected cells are plated in a white, opaque

96-well plate. The cells are then treated with a NanoBRET™ tracer that binds to DCAF1 and

a serial dilution of OICR-41103 or a vehicle control.

Substrate Addition and Signal Detection: After an incubation period to allow for binding

equilibrium, a NanoBRET™ substrate is added to the wells. The bioluminescence resonance

energy transfer (BRET) signal is measured using a plate reader capable of detecting both

the donor (NanoLuc®) and acceptor (tracer) emission wavelengths.
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Data Analysis: The BRET ratio is calculated by dividing the acceptor emission by the donor

emission. The data are then plotted as the BRET ratio versus the compound concentration,

and the IC50 value is determined by fitting the data to a dose-response curve.[5]

Homogeneous Time-Resolved Fluorescence (HTRF)
Assay
Objective: To measure the displacement of the viral protein Vpr from the DCAF1 WD40 domain

by OICR-41103.

Protocol:

Reagent Preparation: Purified His-tagged DCAF1-WD40, GST-tagged Vpr, and HTRF

detection reagents (e.g., anti-His-Eu3+ cryptate and anti-GST-d2) are prepared in an

appropriate assay buffer.

Assay Setup: The assay is performed in a low-volume 384-well plate. DCAF1-WD40 and Vpr

are incubated with a serial dilution of OICR-41103.

Detection: The HTRF detection reagents are added to the wells, and the plate is incubated to

allow for the binding of the antibodies to their respective tags.

Signal Measurement: The time-resolved fluorescence signal is measured at two wavelengths

(the emission of the donor and the acceptor).

Data Analysis: The HTRF ratio is calculated, and the data are plotted as the HTRF ratio

versus the compound concentration. The IC50 value for the displacement of Vpr is

determined by fitting the data to a competitive binding model.[1]

Conclusion
OICR-41103 is a highly potent and selective chemical probe for the DCAF1 WD40 domain. Its

well-characterized binding mode and demonstrated cellular activity make it an invaluable tool

for elucidating the complex biology of the CRL4-DCAF1 E3 ubiquitin ligase. The detailed

structural and functional data, along with the comprehensive experimental protocols provided in

this guide, will aid researchers in utilizing OICR-41103 to further explore the roles of DCAF1 in
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health and disease and to accelerate the development of novel therapeutic strategies targeting

this important protein.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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